Product packaging for N-(2,4-Dinitrophenyl)-L-leucine(Cat. No.:CAS No. 1655-57-8)

N-(2,4-Dinitrophenyl)-L-leucine

Cat. No.: B161152
CAS No.: 1655-57-8
M. Wt: 297.26 g/mol
InChI Key: STMDPCBYJCIZOD-JTQLQIEISA-N
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Description

A Breakthrough in Protein Chemistry

The story of N-(2,4-Dinitrophenyl)-L-leucine is intrinsically linked to the broader history of protein chemistry and the development of techniques to unravel the sequence of amino acids in proteins. In the 1940s, the fundamental principles of protein structure were established, recognizing them as long polypeptide chains built from amino acid residues. nobelprize.org However, the specific order of these amino acids remained largely a mystery. nobelprize.org

A monumental breakthrough came in 1945 when British biochemist Frederick Sanger introduced a method for identifying the N-terminal amino acid of a polypeptide chain. nobelprize.orgebsco.com Sanger utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a reagent that reacts with the free amino group at the end of a protein under mildly alkaline conditions. nobelprize.orgsigmaaldrich.com This reaction, known as dinitrophenylation, forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid. nobelprize.org The bond created between the DNP group and the amino acid's nitrogen atom is strong enough to withstand subsequent acid hydrolysis, which breaks the peptide bonds of the protein chain. nobelprize.orgebsco.com The resulting yellow-colored DNP-amino acid could then be identified, revealing the identity of the initial amino acid in the sequence. wikipedia.org This pioneering work, for which Sanger was awarded his first Nobel Prize in Chemistry in 1958, was instrumental in determining the complete amino acid sequence of insulin (B600854) and proved that proteins have a defined chemical structure. ebsco.comwikipedia.orgnih.gov

The 2,4-Dinitrophenyl Moiety: A Versatile Chemical Reporter

The 2,4-dinitrophenyl (DNP) group is central to the utility of compounds like this compound. Its significance stems from several key chemical properties. The DNP group is a strong electron-withdrawing moiety, a characteristic that influences the reactivity and spectral properties of the molecule it is attached to. mdpi.comontosight.aiontosight.ai This electron-withdrawing nature is crucial for its function in various analytical and biochemical probes. mdpi.com

The DNP group serves as an excellent chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. ontosight.aiscispace.com This property is exploited in chromatographic and spectroscopic analyses, allowing for the detection and quantification of DNP-labeled molecules. scispace.comontosight.ai Furthermore, the DNP group can act as a fluorescence quencher. mdpi.comrsc.org In the design of fluorescent probes, the DNP moiety can be attached to a fluorescent molecule, suppressing its fluorescence. rsc.org When a specific reaction, such as a thiolysis reaction with hydrogen sulfide, cleaves the DNP group, the fluorescence is restored, providing a "turn-on" signal for the detection of the target molecule. rsc.org This principle has been applied in the development of probes for biologically important molecules like hydrogen sulfide. rsc.orgnih.gov The DNP group's ability to be used as a reporter group also extends to monitoring conformational changes in proteins and studying protein-ligand interactions. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O6 B161152 N-(2,4-Dinitrophenyl)-L-leucine CAS No. 1655-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-57-8
Record name N-(2,4-Dinitrophenyl)-L-leucine
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Record name N-(2,4-Dinitrophenyl)-L-leucine
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Record name N-(2,4-DINITROPHENYL)-L-LEUCINE
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Synthetic Methodologies and Advanced Derivatization Chemistry

Synthetic Pathways for N-(2,4-Dinitrophenyl)-L-leucine and Related Derivatives

The primary route to synthesizing this compound involves the derivatization of the primary amino group of L-leucine. This process, known as dinitrophenylation, is a cornerstone of peptide chemistry and amino acid analysis.

Nucleophilic Aromatic Substitution Mechanisms in Dinitrophenylation Reactions

The dinitrophenylation of L-leucine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the amino group of L-leucine acts as the nucleophile, attacking the electron-deficient aromatic ring of a suitable dinitrophenyl reagent, most commonly 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. libretexts.orgvanderbilt.edumdpi.com

The reaction mechanism involves two main steps. Initially, the nucleophilic nitrogen atom of L-leucine attacks the carbon atom bearing the leaving group (typically a halogen) on the dinitrophenyl ring. This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgchemeurope.comscribd.com The presence of two electron-withdrawing nitro groups (NO₂) ortho and para to the site of substitution is crucial as they effectively delocalize the negative charge, thereby stabilizing this intermediate. wikipedia.orgchemeurope.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the stable this compound product. libretexts.org The formation of the Meisenheimer complex is generally the rate-determining step in this reaction sequence. researchgate.net

Precursor Compounds and Optimized Reaction Conditions for N-Derivatization

The synthesis of this compound primarily utilizes L-leucine and an activated 2,4-dinitrophenyl derivative. The most common precursor for the dinitrophenyl group is 1-fluoro-2,4-dinitrobenzene (FDNB), due to the high electronegativity of fluorine, which makes the corresponding carbon atom highly susceptible to nucleophilic attack. Other precursors include 1-chloro-2,4-dinitrobenzene (B32670) and 1-bromo-2,4-dinitrobenzene. chemsrc.com

The reaction is typically carried out in a basic medium, which deprotonates the amino group of L-leucine, thereby increasing its nucleophilicity. The choice of base and solvent system, along with temperature and reaction time, significantly influences the reaction's efficiency and yield.

Table 1: Optimized Reaction Conditions for the Synthesis of N-(2,4-Dinitrophenyl)-amino acids

Precursor Amino AcidDinitrophenyl ReagentSolventBaseTemperature (°C)Reaction TimeReference
L-Leucine1-Fluoro-2,4-dinitrobenzene (FDNB)Acetonitrile (B52724)/WaterTriethylamine (TEA)371-24 hours nih.gov
L-Alanine1-Fluoro-2,4-dinitrobenzene (FDNB)Acetone/WaterSodium Bicarbonate401-2 hours mdpi.com
General Amino Acids1-Fluoro-2,4-dinitrobenzene (FDNB)AcetonitrileTriethylamine (TEA)37Varies nih.gov
AsparagineN,N-dimethyl-2,4-dinitro-5-fluorobenzylamineDMF/D₂OPhosphate (B84403) Buffer (pH 7.0)Room Temperature3 hours

This table presents a summary of typical reaction conditions. Optimal conditions may vary depending on the specific amino acid and desired product.

Advanced Derivatization Chemistry for Enantiomeric Analysis of Amino Acids

A significant application of dinitrophenyl derivatives is in the enantiomeric analysis of amino acids. By using a chiral dinitrophenyl reagent, a racemic mixture of amino acids can be converted into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Mechanistic Investigations of Diastereomer Formation with Chiral Dinitrophenyl Reagents

The most well-known chiral derivatizing agent of this class is Marfey's reagent, which is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). researchgate.netresearchgate.net An advanced version of this reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), utilizes an L-leucine amide moiety, which can enhance the resolution of the resulting diastereomers. mdpi.commdpi.comnih.gov

When a racemic mixture of an amino acid (containing both D- and L-enantiomers) is reacted with a pure enantiomer of a chiral derivatizing agent like L-FDLA, two diastereomers are formed: L-FDLA-D-amino acid and L-FDLA-L-amino acid. These diastereomers possess different physical and chemical properties, including different retention times on a chromatographic column, which allows for their separation. The mechanism of formation is analogous to the SNAr reaction described earlier, with the amino group of the target amino acid attacking the fluorodinitrophenyl ring of the chiral reagent.

Stereochemical Control and Selectivity in Derivatization Reactions

The stereochemical control in these derivatization reactions is dictated by the chiral center present in the derivatizing agent. The steric hindrance and electronic interactions between the chiral center of the reagent (e.g., the L-leucine moiety in L-FDLA) and the chiral center of the amino acid being derivatized influence the conformation of the resulting diastereomers. This difference in three-dimensional structure is the basis for their differential interaction with the stationary phase in a chromatographic system, leading to their separation. nih.gov

The choice of the chiral auxiliary in the derivatizing reagent is critical for achieving good separation. For instance, replacing the L-alanine in Marfey's reagent with L-leucine (to give L-FDLA) can increase the steric bulk, leading to better resolution of the diastereomeric products for certain amino acids. mdpi.com The reaction conditions, such as solvent polarity and pH, can also play a role in the selectivity and efficiency of the derivatization.

Optimization of Reaction Kinetics and Thermodynamics for Derivatization Efficiency

For quantitative analysis, it is crucial that the derivatization reaction proceeds to completion for all amino acids in a sample. Therefore, the optimization of reaction kinetics is a key consideration. Factors such as temperature, reaction time, and the concentration of reagents are carefully controlled to ensure maximum yield of the diastereomeric derivatives. nih.gov

Kinetic studies have shown that the rate of dinitrophenylation can vary among different amino acids. researchgate.net The reaction is generally faster at higher temperatures and with a higher concentration of the base. However, harsh conditions can lead to side reactions or racemization of the amino acids, so a balance must be struck. The thermodynamic favorability of the reaction is generally high due to the formation of a stable C-N bond and the release of a good leaving group.

Table 2: Kinetic and Thermodynamic Parameters for Dinitrophenylation Reactions

ReactionRate Constant (k)Activation Energy (Ea)Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)Reference
1-Fluoro-2,4-dinitrobenzene with Piperidine (catalyzed)--0.38 kcal/mol-55.4 cal/mol K researchgate.net
General SNAr with AminesVaries with nucleophile and substrate--- researchgate.net

This table provides illustrative data on the energetics of SNAr reactions relevant to dinitrophenylation. Specific values for the reaction with L-leucine may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and assignment of all hydrogen atoms in the molecule. The spectrum displays signals corresponding to the protons of the leucine (B10760876) side chain, the α-proton adjacent to the stereocenter, the N-H proton, and the protons on the dinitrophenyl ring. researchgate.net The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the protons on the aromatic ring are typically found downfield due to the deshielding effects of the aromatic system and the electron-withdrawing nitro groups. bibliotekanauki.pl The α-proton's signal is coupled to the neighboring N-H proton and the protons on the β-carbon, leading to a specific splitting pattern (multiplicity) that helps confirm its position. Similarly, the protons of the isobutyl side chain exhibit characteristic shifts and couplings.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
Aromatic H (position 3) ~9.1 d
Aromatic H (position 5) ~8.2 dd
Aromatic H (position 6) ~7.2 d
N-H Variable d
α-CH ~4.2 m
β-CH₂ ~1.8 m
γ-CH ~1.6 m
δ-CH₃ ~0.9 d

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data is illustrative based on typical values for DNP-amino acids.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a single peak. libretexts.org The chemical shifts of the carbon signals are highly sensitive to their chemical environment. libretexts.org The carbonyl carbon of the carboxylic acid group resonates at the furthest downfield position (typically 170-180 ppm). libretexts.org The carbons of the dinitrophenyl ring appear in the aromatic region (115-150 ppm), with their specific shifts influenced by the attached nitro and amino groups. The aliphatic carbons of the leucine side chain, including the α-carbon, are found in the upfield region of the spectrum. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Carbonyl (C=O) ~175
Aromatic C-N ~148
Aromatic C-NO₂ ~140, ~137
Aromatic C-H ~130, ~123, ~117
α-C ~58
β-C ~41
γ-C ~25
δ-C ~23, ~21

Note: Data is illustrative and based on general values for DNP-amino acids and related structures. libretexts.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. uts.edu.au ESI allows the compound to be ionized directly from a solution, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. mdpi.comresearchgate.net The accurate mass measurement of this molecular ion by a high-resolution mass spectrometer allows for the confirmation of the elemental composition of the molecule. doi.org ESI-MS is frequently coupled with liquid chromatography (LC) to separate the derivatized amino acid from complex mixtures before detection, a common practice in metabolomics and proteomics. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.com For this compound, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion. Upon collisional activation, this ion undergoes characteristic fragmentation. researchgate.net Studies on similar N-(2,4-dinitrophenyl)amino acids have shown that a common fragmentation pathway involves an intramolecular cyclization. This process is followed by the sequential elimination of neutral molecules such as carbon dioxide (CO₂) and water (H₂O), leading to the formation of a stable benzimidazole-N-oxide derivative. researchgate.net The specific masses of these fragment ions provide definitive evidence for the structure of the original molecule. This technique is highly sensitive and selective, making it invaluable for quantifying derivatized amino acids in complex biological samples. mdpi.comnih.govresearchgate.net

Table 3: Predicted ESI-MS/MS Fragmentation of Deprotonated this compound

Ion m/z (calculated) Description
[M-H]⁻ 296.09 Deprotonated molecular ion
[M-H-CO₂]⁻ 252.10 Loss of carbon dioxide from precursor ion
[M-H-CO₂-H₂O]⁻ 234.09 Subsequent loss of water, indicating cyclization

Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₁₂H₁₅N₃O₆, MW: 297.26 g/mol ). fishersci.ca

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of molecules. gre.ac.uk The resulting spectra provide a "fingerprint" of the compound, revealing the presence of specific functional groups and offering insights into molecular conformation. acs.org

For this compound, the IR spectrum exhibits characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the stretching of the amine N-H bond.

O-H Stretching: A broad absorption from the carboxylic acid O-H group, typically in the 2500-3300 cm⁻¹ range.

C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the leucine side chain and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, usually found around 1700-1725 cm⁻¹.

N=O Stretching: Two prominent bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) groups, typically located near 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region associated with the aromatic ring.

Analysis of these vibrational frequencies confirms the presence of all the key functional moieties within the derivatized amino acid.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a fully assigned spectrum for this compound is not detailed in publicly available literature, its characteristic absorption bands can be reliably predicted based on the well-established vibrational frequencies of its constituent moieties: the dinitrophenyl group, the secondary amine, the carboxylic acid, and the leucine side chain. utdallas.edupressbooks.pub

The key functional groups present in the molecule are the N-H bond of the secondary amine, the C=O and O-H bonds of the carboxylic acid, the nitro groups (NO₂), and the aromatic ring. utdallas.edu The IR spectrum of this compound is expected to exhibit strong, characteristic bands corresponding to the stretching and bending vibrations of these groups.

Research on analogous compounds, such as 2,4-dinitrophenol (B41442) and 2,4-dinitrophenylhydrazine, provides a basis for assigning the vibrations of the dinitrophenyl part of the molecule. researchgate.netresearchgate.net Aromatic nitro compounds typically show strong absorption bands for the asymmetric and symmetric stretching of the NO₂ group. researchgate.net The spectrum will also feature bands from the aliphatic C-H bonds of the isobutyl group from leucine.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3500 - 2800Broad, Strong
N-H StretchSecondary Amine3500 - 3100Medium, Sharp
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Weak to Medium
C-H Stretch (Aliphatic)Leucine Side Chain3000 - 2850Medium to Strong
C=O StretchCarboxylic Acid~1710Strong, Sharp
NO₂ Asymmetric StretchNitro Group1560 - 1490Strong
C=C Stretch (Aromatic)Phenyl Ring1600 - 1400Medium to Weak
NO₂ Symmetric StretchNitro Group1360 - 1310Strong

This table is a predictive summary based on data from analogous compounds and general IR spectroscopy principles. utdallas.edupressbooks.pubresearchgate.netresearchgate.net

Raman Spectroscopy

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Predicted Intensity
C-H Stretch (Aromatic/Aliphatic)Phenyl Ring & Leucine3100 - 2850Medium to Strong
NO₂ Asymmetric StretchNitro Group1560 - 1490Medium
C=C Stretch (Aromatic)Phenyl Ring1600 - 1500Strong
NO₂ Symmetric StretchNitro Group1360 - 1310Very Strong
Ring Breathing ModePhenyl Ring~1000Strong

This table is a predictive summary based on data from L-leucine and dinitrophenyl compounds. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic Techniques for Investigating Electronic Structure

Beyond vibrational spectroscopy, techniques that probe the electronic energy levels of a molecule are crucial for a complete characterization. UV-Vis spectroscopy reveals information about electron promotions between orbitals, while Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying the electronic environment of radical species.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is primarily dictated by the electronic transitions within the 2,4-dinitrophenyl chromophore.

Two main types of electronic transitions are expected: π → π* and n → π*. upi.edu

π → π* transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated π-system of the dinitrophenyl ring.

n → π* transitions: These are lower-intensity absorptions that involve promoting a non-bonding electron (from the oxygen atoms of the nitro groups or the carbonyl group) to a π* antibonding orbital. These transitions are often "forbidden" by symmetry rules, resulting in weaker absorption bands.

A study of a closely related dinitrophenyl nitroxide compound showed absorption maxima at 230 nm and 368 nm, which can be attributed to these types of transitions. pnas.org The leucine substituent, being electronically insulating, is expected to have only a minor (solvatochromic) effect on the position of these absorption bands.

Table 3: Predicted UV-Vis Absorption for this compound

Absorption Maximum (λmax)Electronic TransitionAssociated Chromophore
~230 - 260 nmπ → πDinitrophenyl Ring
~360 - 380 nmn → πNitro Groups (NO₂)

This table is a predictive summary based on data from analogous dinitrophenyl compounds. upi.edupnas.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule with no unpaired electrons, ESR spectroscopy is invaluable for characterizing its radical derivatives, which can be formed through redox reactions. researchgate.netgoogle.com

Studies on dinitrophenol and other nitroaromatic compounds show that they can form stable nitroxide radicals. researchgate.netresearchgate.net The ESR spectrum of such a radical derived from this compound would provide rich information about its electronic structure. The spectrum's appearance is governed by the interaction of the unpaired electron with nearby magnetic nuclei, a phenomenon known as hyperfine coupling. Key features would include:

A primary triplet signal due to hyperfine coupling with the ¹⁴N nucleus of a nitro group (hyperfine coupling constant, aN).

Further splitting of each line into smaller multiplets due to coupling with nearby protons (aH) on the aromatic ring. researchgate.net

The precise values of these coupling constants reveal the distribution of the unpaired electron's spin density across the molecule. Furthermore, the shape of the ESR signal is highly sensitive to the rotational motion of the radical. pnas.org A rapidly tumbling radical in solution gives a sharp, well-resolved spectrum, whereas a radical held in a rigid position (e.g., bound to a larger molecule) gives a broad, immobilized spectrum. This makes ESR a powerful tool for studying the dynamics and environment of spin-labeled molecules. pnas.orgsemanticscholar.org

Conclusion

N-(2,4-Dinitrophenyl)-L-leucine, born from the foundational work of Frederick Sanger, represents more than just a chemical compound. It is a testament to the power of chemical modification in creating tools that have significantly advanced our understanding of biological systems. From elucidating the primary structure of proteins to serving as a critical component in modern analytical probes, the dinitrophenylation of amino acids, and specifically the utility of this compound, continues to be a relevant and valuable methodology in the scientific pursuit of knowledge.

Chromatographic Applications in Chiral Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Precolumn derivatization of amino acids with a chiral reagent like an N-(2,4-Dinitrophenyl)-L-leucine derivative is a widely adopted method for quantitative amino acid analysis. springernature.com This process involves the reaction of the chiral reagent with the amino group of an amino acid mixture (containing both D and L forms), resulting in the formation of diastereomeric pairs. nih.gov These diastereomers possess distinct physical and chemical properties, allowing for their separation using achiral chromatographic methods. researchgate.net The dinitrophenyl group acts as a chromophore, facilitating sensitive UV detection, typically around 340 nm. nih.govsci-hub.se

The indirect chiral resolution of amino acid enantiomers is effectively achieved by converting them into diastereomers, which can then be separated on conventional, less expensive achiral stationary phases. researchgate.netnih.gov Following derivatization with a DNP-leucine-based reagent, the resulting diastereomers are readily separated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net

The principle relies on the different interactions of the diastereomeric derivatives with the hydrophobic stationary phase. For instance, diastereomers formed from proteinogenic and non-protein amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (a structural variant of Marfey's reagent) have been successfully separated using RP-HPLC. researchgate.net This approach is advantageous as it circumvents the need for specialized and often more delicate chiral stationary phases (CSPs), which can have limitations regarding mobile phase compatibility and durability. nih.gov The L-diastereomers typically elute from the reverse-phase column before the D-diastereomers, a behavior attributed to stronger intramolecular hydrogen bonding in the D-diastereomer. researchgate.net

The successful separation of DNP-amino acid diastereomers is highly dependent on the optimization of chromatographic conditions. Key parameters include mobile phase composition, the use of gradient elution, and column temperature.

Mobile Phase Composition: The mobile phase in RP-HPLC for this application typically consists of an aqueous buffer and an organic modifier.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. nih.govmst.edu

Aqueous Buffer: Buffers such as triethylammonium (B8662869) phosphate (B84403) or solutions containing formic acid are frequently employed to control the pH and improve peak shape. researchgate.netacs.org The pH of the mobile phase is a critical factor, as changes in pH can significantly affect the retention and even reverse the elution order of the enantiomers for certain DNP-amino acid derivatives. nih.gov

Temperature Effects: Column temperature is a crucial variable that influences retention, selectivity, and efficiency.

Retention Time: An increase in column temperature generally decreases the viscosity of the mobile phase, leading to reduced retention times, with a general rule of thumb suggesting a 1–2% decrease for each 1°C increase in an isocratic separation. thermofisher.com

Selectivity: Temperature changes can alter the selectivity of the separation, meaning the spacing between peaks can change. thermofisher.com For some compounds, a small variation in temperature can lead to co-elution or even a reversal of the elution order. thermofisher.comresearchgate.net

Efficiency: Operating at elevated temperatures (e.g., 40°C or 50°C) can improve diffusion and lead to narrower, more efficient peaks. nih.govwaters.com However, most silica-based columns have an upper operating limit (often 60–70°C) beyond which the stationary phase may degrade. thermofisher.com Therefore, precise and stable temperature control is essential for reproducible and robust separations.

The following table summarizes typical parameters used in the development of HPLC methods for separating DNP-derivatized amino acids.

ParameterTypical Conditions & EffectsResearch Findings
Mobile Phase (Organic) Acetonitrile or Methanol.Gradient elution with acetonitrile is common for separating a wide range of amino acid diastereomers. nih.govresearchgate.net
Mobile Phase (Aqueous) Buffered solutions (e.g., triethylammonium phosphate, formic acid, acetic acid).pH control is critical; a pH of 3 is often used. researchgate.net For some derivatives, changing pH can reverse the elution order. nih.gov
Elution Mode Gradient elution.A linear gradient of acetonitrile in an aqueous buffer is frequently used to resolve complex mixtures. researchgate.netnih.gov Concave gradients can offer improved resolution and shorter analysis times. chromatographyonline.comchromatographyonline.com
Temperature Often elevated (e.g., 40-50°C).Increasing temperature reduces analysis time. waters.com However, it can alter selectivity and requires careful control for reproducibility. nih.govthermofisher.com A column temperature of 50°C has been used successfully. nih.gov

A major advantage of the indirect chiral separation method is the ability to use conventional, achiral stationary phases. researchgate.net After the amino acid enantiomers are converted into diastereomers using a DNP-leucine-based reagent, they no longer have identical physical properties and can be separated on a standard reversed-phase column. nih.gov

The most commonly used stationary phase for this purpose is the octadecylsilane (B103800) (ODS or C18) column. nih.govnih.gov These columns are robust, widely available, and provide excellent resolving power for the hydrophobic DNP-derivatives. nih.govmdpi.com The use of achiral C18 columns simplifies method development and reduces costs compared to methods requiring dedicated chiral stationary phases (CSPs). researchgate.netnih.gov While CSPs can separate enantiomers directly, they often have stricter limitations on mobile phase composition and can be less durable than standard ODS columns. nih.gov

Liquid Chromatography–Mass Spectrometry (LC/MS/MS) for Sensitive and Selective Quantification of Chiral Amino Acids

Coupling liquid chromatography with tandem mass spectrometry (LC/MS/MS) provides a highly sensitive and selective method for the quantification of chiral amino acids. The derivatization with reagents like L-FDLA is fully compatible with LC/MS analysis. nih.gov The use of MS detection is particularly advantageous for analyzing complex biological samples where UV detection may lack sufficient selectivity. nih.govmdpi.com

LC/MS/MS methods have been developed for the simultaneous measurement of numerous L- and D-amino acid enantiomers in a single analytical run after derivatization. nih.govnih.govnih.gov For example, a method using L-FDLA derivatization and a conventional C18 column allowed for the simultaneous separation and identification of 21 amino acids, including the enantiomeric compositions of 18 chiral ones, in serum samples. nih.gov

The development of these methods involves optimizing both the chromatographic separation and the mass spectrometer's detection parameters. For the MS, this includes operating in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each derivatized amino acid is selected and fragmented to produce a characteristic product ion. nih.gov This process ensures high specificity and accuracy in quantification, even for analytes present at very low concentrations. mdpi.com

The following table presents data from a study on the simultaneous analysis of amino acid enantiomers using L-FDLA derivatization followed by LC/MS/MS, demonstrating the method's performance.

Performance MetricResultSignificance
Linear Range 0.01–20 µMWide range allows for quantification of amino acids with varying concentrations in biological samples. nih.gov
Limits of Detection (LOD) 0.03–4.0 nMHigh sensitivity enables the detection of trace-level D-amino acids. nih.gov
Precision (RSDs) < 10%Good precision indicates the method is reliable and reproducible. nih.gov
Matrix Effects NegligibleThe method is robust for use in complex biological matrices like serum. acs.orgnih.gov

Several strategies are employed to maximize the performance of LC/MS/MS methods for chiral amino acid analysis.

Enhancing Detection:

Chemical Derivatization: The primary strategy for enhancing detection is the derivatization itself. The dinitrophenyl group introduced by the reagent significantly improves ionization efficiency in the electrospray ionization (ESI) source of the mass spectrometer. ddtjournal.comddtjournal.com This chemical modification helps to generate a strong signal for the analyte. nih.gov Advanced reagents like L-FDLA have been shown to provide higher sensitivity and better separation compared to earlier reagents like FDAA (Marfey's reagent). nih.govmdpi.com

MS Parameter Optimization: Fine-tuning MS parameters is crucial. This includes optimizing the fragmentor voltage and collision energy for each specific DNP-amino acid derivative to achieve the maximum intensity in MRM mode. nih.gov

Reducing Background Noise:

Tandem Mass Spectrometry (MS/MS): The use of MS/MS with MRM is inherently a noise-reduction technique. By monitoring for a specific transition from a precursor ion to a product ion, much of the chemical noise from the sample matrix and solvent system is filtered out, leading to a better signal-to-noise ratio. mdpi.comddtjournal.com

High-Purity Solvents: Using high-purity, MS-grade mobile phase solvents is essential to minimize background ions and adducts that can interfere with the detection of target analytes. waters.com

Instrumental Optimization: Parameters such as the cone gas flow rate in the ESI source can be optimized. Increasing the cone gas flow can help desolvate ions more effectively and reduce the formation of solvent clusters, thereby lowering the background noise level for certain MRM transitions. waters.com

Chromatographic Separation: Good chromatographic resolution is vital. Separating the analytes of interest from matrix components minimizes ion suppression, a phenomenon where co-eluting compounds interfere with the ionization of the target analyte, leading to a reduced signal. ddtjournal.com

Planar Chromatography Techniques in Enantioseparation

Planar chromatography, in its modern forms, offers robust methods for the enantioseparation of derivatized amino acids. Techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Pressurized Planar Electrochromatography (PPEC) have been successfully applied to the analysis of DNP-amino acid derivatives.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides more reliable and reproducible results due to the use of kinetically optimized fine-particle layers. jocpr.com It serves as an invaluable tool for the qualitative and quantitative assessment of compounds, including the separation of chiral amino acids. jocpr.com

In the context of this compound and its enantiomeric counterpart, HPTLC is used to separate diastereomeric derivatives. For instance, studies have demonstrated the separation of 2,4-dinitrophenyl-5-L-valine amide derivatives of various amino acid enantiomers, including leucine (B10760876), on reversed-phase (RP-18) HPTLC plates. akjournals.comresearchgate.net The separation mechanism in HPTLC is based on partition, where the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. researchgate.netresearchgate.net The composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, significantly influences the retention and separation of the DNP-amino acid derivatives. akjournals.comresearchgate.net HPTLC methods are valued for their simplicity, rapidity, and the ability to perform parallel analysis of multiple samples on a single plate. jocpr.comuni-giessen.de

Pressurized Planar Electrochromatography (PPEC) is a forced-flow planar chromatography technique where the mobile phase movement is driven by an electric field (electroosmotic flow) rather than capillary action. researchgate.netnih.gov This technique offers several advantages over traditional planar methods, including higher efficiency, shorter analysis times, and different separation selectivity. nih.gov

For the separation of DNP-amino acid derivatives, PPEC provides enhanced resolution compared to HPTLC. researchgate.netresearchgate.net This improvement is attributed to its dual separation mechanism, which involves both partitioning (similar to HPTLC) and electrophoresis for ionized compounds. akjournals.comresearchgate.netresearchgate.net The electrophoretic effect introduces a different selectivity, particularly when analyzing ionizable solutes like DNP-amino acids, and is more sensitive to changes in the buffer pH of the mobile phase. akjournals.comresearchgate.net In studies comparing the separation of 2,4-dinitrophenyl-5-L-valine amide derivatives of amino acids like leucine, the PPEC system demonstrated different separation selectivity compared to HPTLC on the same stationary phase (HPTLC RP-18). akjournals.comresearchgate.net PPEC can achieve plate heights as low as 0.0106 mm, which extrapolates to an efficiency of 94,000 plates per meter, showcasing its high-resolution capabilities. nih.gov

Table 1: Comparison of HPTLC and PPEC for the Separation of DNP-Amino Acid Derivatives

Feature High-Performance Thin-Layer Chromatography (HPTLC) Pressurized Planar Electrochromatography (PPEC)
Driving Force Capillary Action Electroosmotic Flow (Electric Field)
Separation Mechanism Partitioning Partitioning and Electrophoresis
Resolution Good High to Very High
Analysis Time Longer (e.g., ~27 minutes) researchgate.net Shorter (e.g., ~5 minutes) researchgate.net
Selectivity Governed by partitioning between stationary and mobile phases. researchgate.net Dual mechanism provides different and often enhanced selectivity. researchgate.net
Sensitivity to pH Less sensitive to mobile phase buffer pH. researchgate.net More sensitive to mobile phase buffer pH, affecting electrophoretic mobility. researchgate.net

Comparative Analysis and Validation of Dinitrophenyl-Based Derivatization Methods

The utility of this compound in analytical chemistry is best understood by comparing its formation and detection against other derivatization methods and by adhering to rigorous validation standards.

The derivatization with FDNB (Sanger's reagent) is a classic method, but numerous other chiral derivatizing reagents (CDRs) have been developed, each with specific advantages. The choice of reagent impacts the sensitivity, selectivity, and resolution of the subsequent chromatographic separation. nih.gov

Marfey's Reagent Analogs : Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are themselves dinitrophenyl-based. springernature.comnih.gov These reagents are bifunctional, introducing a chromophore and a chiral center, allowing for the separation of amino acid enantiomers as diastereomers on standard reversed-phase columns. springernature.com Methods using these reagents are known for their high resolution and sensitivity, capable of detecting amino acids in the low picomole range. nih.govnih.gov The elution order of the resulting diastereomers is generally predictable, which aids in identification.

Isothiocyanates (e.g., GITC) : 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is another popular CDR. It reacts with amino acids to form thiourea (B124793) diastereomers. Comparisons with isothiocyanate-based reagents show that the choice of CDR is critical, as structurally similar reagents can yield very different enantioselectivity. researchgate.net While effective, the stability of isothiocyanate-based derivatives can sometimes be a concern compared to DNP derivatives. researchgate.net

o-Phthalaldehyde (OPA) : OPA is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. myfoodresearch.com This method offers excellent sensitivity with fluorescence detection. myfoodresearch.com However, OPA does not react with secondary amino acids like proline and requires a thiol co-reagent, which can be unstable. myfoodresearch.com For chiral analysis, a chiral thiol such as N-isobutyryl-L-cysteine (IBLC) is used (OPA-IBLC). The sensitivity is high, with detection limits often in the femtomole range.

S-NIFE : S-NIFE (N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl)propionate) is a fluorescent labeling reagent. While less commonly compared directly to DNP methods in the provided literature, fluorescent reagents like S-NIFE generally offer higher sensitivity than UV-absorbing DNP derivatives, which can be crucial for trace analysis.

Table 2: Comparison of Chiral Derivatizing Reagents

Reagent Type Common Examples Detection Method Typical Sensitivity Advantages Disadvantages
Dinitrophenyl FDNB, Marfey's Reagent (FDAA), L-FDLA UV/Vis, LC-MS Picomole nih.govnih.gov Robust, stable derivatives, broad applicability. springernature.com Lower sensitivity than fluorescent methods.
Isothiocyanate GITC UV/Vis, LC-MS Variable Good resolution, commercially available. researchgate.net Derivative stability can be a concern. researchgate.net
Aldehyde + Thiol OPA + IBLC Fluorescence Femtomole to Picomole myfoodresearch.com Very high sensitivity, rapid reaction. myfoodresearch.com Does not react with secondary amines, thiol instability. myfoodresearch.com
N-Succinimidyl Esters S-NIFE, AQC Fluorescence High High sensitivity. May require specific reaction conditions.

To ensure that an analytical method for this compound is reliable and reproducible, it must be properly validated. Validation demonstrates that the procedure is suitable for its intended purpose. Key validation parameters for chromatographic methods include:

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For chiral separations, this also means demonstrating the resolution of the L- and D-enantiomers from each other and from other analytes.

Linearity : Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The method's response should be directly proportional to the concentration of this compound over a specified range. This is typically evaluated by linear regression analysis, with a high correlation coefficient (e.g., r² > 0.99) being desirable. uni-giessen.denih.gov

Range : The analytical range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within a range like 90-110%. uni-giessen.de

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels:

Repeatability : Precision under the same operating conditions over a short interval.

Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment. uni-giessen.de

Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. uni-giessen.de

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uni-giessen.de For DNP-amino acids, LOQ values are often in the nanogram or low picomole range. uni-giessen.denih.gov

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). This provides an indication of its reliability during normal usage.

A thoroughly validated method for the analysis of this compound ensures the integrity and reliability of the resulting data in research and quality control applications.

Mechanistic and Theoretical Investigations of Chiral Recognition

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating chiral recognition at the molecular level. These studies provide insights into the structures, energies, and reaction pathways that are often difficult to explore experimentally.

N-(2,4-Dinitrophenyl)-L-leucine (DNP-L-leucine) is a chiral molecule possessing a stereocenter at the α-carbon of the leucine (B10760876) residue. chemicalbook.comncats.io Its structure consists of an isobutyl side chain, a carboxylic acid group, and an N-H group, all attached to this chiral center, along with the rigid, planar 2,4-dinitrophenyl group. chemicalbook.com When DNP-L-leucine interacts with a chiral selector, it forms a diastereomeric complex. Its enantiomer, DNP-D-leucine, forms a different diastereomeric complex with the same selector.

The synthesis of this compound is typically achieved by the reaction of L-leucine with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, or with related derivatizing agents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). ontosight.airesearchgate.netjst.go.jp This reaction is a nucleophilic aromatic substitution (SNAr), where the amino group of leucine attacks the electron-deficient aromatic ring of DNFB, displacing the fluorine atom. acs.orgresearchgate.net The reaction is typically carried out under alkaline conditions to deprotonate the amino group, increasing its nucleophilicity. researchgate.net

Theoretical modeling of this derivatization process can provide a detailed picture of the reaction pathway. Computational studies can map the potential energy surface of the SNAr reaction, identifying the structure of the transition state (the Meisenheimer complex) and calculating the activation energy. These models help in understanding the kinetics of the dinitrophenylation of amino acids and optimizing reaction conditions for efficient derivatization, which is a critical first step in many chiral analysis methods. acs.org

The core of chiral recognition lies in the difference in stability between the two diastereomeric complexes formed between the chiral selector and the D- and L-enantiomers of the analyte. DFT calculations are employed to determine the energetic profiles of these interactions. By calculating the binding energies, researchers can quantify the stability difference (ΔΔE) between the (Selector)-(DNP-L-leucine) complex and the (Selector)-(DNP-D-leucine) complex. conicet.gov.ar A larger energy difference typically correlates with better enantiomeric separation.

These computational methods model the transition states involved in the formation and dissociation of the diastereomeric complexes. acs.org A kinetically controlled recognition process, which relies on a lower-energy transition state for the formation of one diastereomer over the other, can be a significant factor in achieving chiral selectivity. acs.org Furthermore, theoretical models can investigate the energetic barriers for racemization, the process by which one enantiomer converts to a mixture of both. Understanding these energy profiles is crucial for developing robust chiral separation methods and ensuring the stereochemical integrity of the analyte during analysis.

Chiral Recognition Mechanisms in Dinitrophenyl-Amino Acid Systems

The differentiation between enantiomers of DNP-amino acids is governed by a combination of specific, non-covalent interactions that create a discernible energy difference between the two possible diastereomeric complexes.

The chiral recognition of DNP-L-leucine is a result of multiple simultaneous, weak interactions between the analyte and the chiral selector. nih.gov The nature and geometry of these supramolecular interactions are different for the L- and D-enantiomers, leading to the observed selectivity. frontiersin.org

Key interactions identified through experimental and computational studies include:

π-π Stacking: This is a critical interaction for DNP-amino acids. The electron-deficient 2,4-dinitrophenyl ring of the analyte readily interacts with electron-rich aromatic moieties on the chiral selector, such as the phenyl or indole (B1671886) rings found in many peptide-based selectors. mdpi.com This stacking interaction significantly contributes to the stability of the host-guest complex.

Hydrogen Bonding: The N-H group and the carboxylic acid group of DNP-L-leucine are potent hydrogen bond donors and acceptors. nih.govnsf.gov They can form strong hydrogen bonds with complementary functional groups (e.g., amides, hydroxyls) on the chiral selector. The precise geometry required for optimal hydrogen bonding often differs between the two enantiomers, serving as a major source of enantioselectivity. nsf.gov

Steric Interactions: The bulky isobutyl side chain of leucine creates steric hindrance that prevents one enantiomer from fitting as comfortably into the chiral selector's binding pocket as the other. frontiersin.orgnih.gov This repulsive interaction can destabilize one of the diastereomeric complexes, thereby enhancing chiral discrimination.

The combination and relative importance of these interactions depend on the specific structure of the chiral selector being used, whether it is a cyclodextrin, a macrocyclic antibiotic, a cyclopeptide, or a protein. nih.govresearchgate.netacs.org

Table 1: Key Supramolecular Interactions in Chiral Recognition of DNP-Amino Acids

Interaction Type Description Role in Enantioselectivity
π-π Stacking Interaction between the electron-deficient DNP ring and an aromatic group on the chiral selector. A primary binding force; the specific geometry of the stack differs for each enantiomer. mdpi.com
Hydrogen Bonding Interaction involving the N-H and COOH groups of DNP-leucine with functional groups on the selector. Creates a specific 3D orientation; differences in bond strength and geometry for each diastereomer are crucial for recognition. nih.govnsf.gov
Steric Hindrance Repulsive interaction caused by the spatial arrangement of the leucine side chain within the selector's binding site. Destabilizes the complex of the less-favored enantiomer, enhancing the separation factor. frontiersin.org
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups (e.g., ionized carboxylate and charged sites on the selector). Influences the overall binding affinity and can be modulated by pH. mdpi.com

One approach involves creating equilibrium models for separation techniques like enantioselective liquid-liquid extraction. cinc.deutwente.nl These models use thermodynamic data and the known chemical equilibria (such as complexation and dissociation) to predict how changes in conditions (e.g., pH, concentration) will affect the separation efficiency. cinc.de

Applications in Advanced Biochemical and Analytical Research

Utilization as a Chemical Probe in Protein-Ligand Interaction Studies

N-(2,4-Dinitrophenyl)-L-leucine serves as a valuable chemical probe for investigating the interactions between proteins and ligands. ontosight.ai The DNP group acts as a reporter moiety, allowing researchers to monitor binding events. When the DNP-leucine molecule binds to a protein, the local environment around the DNP chromophore changes, which can lead to detectable shifts in its spectroscopic properties, such as UV-visible absorbance. This principle allows for the characterization of binding affinities and kinetics.

In a broader context, derivatives of DNP are used to create chemical probes that map the surfaces of proteins to identify potential binding sites. By analyzing the interaction energy of such probes with the protein's three-dimensional structure, researchers can distinguish true ligand-binding cavities from other surface indentations. tdx.cat The interaction of this compound with enzymes involved in amino acid metabolism, for instance, can provide insights into their mechanisms of action and identify potential targets for therapeutic intervention. ontosight.ai

Role in Understanding Leucine (B10760876) Metabolism and Other Biochemical Pathways through Derivatization Strategies

While L-leucine itself is a key regulator of cellular processes like protein synthesis and metabolism, the derivatized compound this compound is instrumental in studying these pathways. nih.gov Its primary role is not as a direct metabolic tracer but as the basis for powerful derivatization reagents used in analytical chemistry. mdpi.comjst.go.jp

The strategy involves using a chiral reagent based on the DNP-leucine structure to chemically tag a mixture of amino acids from a biological sample. A prominent example is the advanced Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which exhibits enhanced sensitivity and resolution. mdpi.comnih.gov When L-FDLA reacts with a mixture of D- and L-amino acids, it forms diastereomers. These newly formed molecules have distinct physical properties and can be separated and quantified using standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com This process allows for a comprehensive snapshot of the amino acid profile in a cell or tissue, offering critical insights into the state of various metabolic pathways, including that of leucine.

Advanced Methods for Amino Acid Enantiomer Quantification in Complex Biological Matrices

The separation and quantification of amino acid enantiomers (D- and L-forms) are critical, as D-amino acids are increasingly recognized for their unique biological and neurological roles. acs.orgnih.gov However, enantiomers possess identical physical properties, making their separation a significant challenge.

Chemical derivatization with a chiral reagent is a highly effective solution. Reagents based on this compound, such as L-FDLA, are central to this approach. mdpi.comnih.gov The derivatization reaction converts the mixture of enantiomers into a mixture of diastereomers, which can then be readily separated using conventional reversed-phase chromatography, avoiding the need for expensive and solvent-restricted chiral columns. nih.govresearchgate.net This method offers high selectivity and sensitivity, enabling the detection of trace amounts of D-amino acids in complex biological samples. nih.gov

A significant application of these advanced methods is the analysis of amino acid enantiomers in animal tissues, particularly the brain, where D-amino acids act as neurotransmitters and neuromodulators. nih.gov A study utilizing L-FDLA derivatization combined with liquid chromatography-tandem mass spectrometry (LC/MS/MS) successfully quantified ten pairs of amino acid enantiomers in various brain regions of aging mice. nih.gov This method proved suitable for crude biological samples and revealed specific, age-related changes in D-amino acid levels. nih.gov

The research found that with aging, the levels of D-serine and D-aspartate decreased in the hippocampus, while the concentration of D-phenylalanine significantly increased in the thalamus. nih.govnih.gov These findings highlight the method's power to detect subtle but important changes in brain biochemistry.

FindingBrain RegionChange with AgeReference
D-Serine LevelHippocampusDecreased nih.gov
D-Aspartate LevelHippocampusDecreased nih.gov
D-Phenylalanine LevelThalamusIncreased nih.govresearchgate.net
This table summarizes key findings on age-related changes in D-amino acid levels in the murine brain as determined by an L-FDLA derivatization method.

Targeted chiral metabolomics focuses on the precise quantification of a select group of chiral molecules to identify biomarkers associated with specific diseases or physiological states. mdpi.comdntb.gov.ua Derivatization strategies using reagents based on this compound are pivotal to this field. mdpi.comnih.gov

For example, a novel LC-MS/MS method based on derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide was developed to investigate chiral amino acid profiles in the serum of patients with late-life depression (LLD). nih.gov The study successfully identified several chiral amino acids as potential biomarkers for LLD. nih.gov Such applications underscore the importance of analyzing amino acid chirality in clinical research and demonstrate how DNP-leucine-based reagents contribute to the discovery of biomarkers for diagnosing complex disorders and predicting treatment outcomes. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(2,4-Dinitrophenyl)-L-leucine, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where L-leucine reacts with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (pH 8–9). To ensure stereochemical integrity, reaction parameters such as temperature (4°C to room temperature) and reaction time (2–4 hours) must be tightly controlled to minimize racemization . Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical to isolate the enantiomerically pure product. Characterization should include chiral chromatography and circular dichroism (CD) spectroscopy to confirm retention of L-configuration .

Q. How is this compound used in protein terminal amino acid analysis, and what experimental validations are required?

  • Methodological Answer : The compound’s dinitrophenyl (DNP) group reacts selectively with free α-amino groups in peptides under mild alkaline conditions, forming stable yellow derivatives. After acid hydrolysis, the DNP-labeled terminal amino acid is isolated via thin-layer chromatography (TLC) or HPLC and identified using UV-Vis spectroscopy (absorption at 360 nm). Validation requires comparison with known DNP-amino acid standards and mass spectrometry (MS) to confirm molecular weight .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic (δ 8.5–9.0 ppm) and leucine methyl signals (δ 0.8–1.2 ppm). Artifacts from residual solvents are minimized by deuterium exchange and gradient shimming.
  • FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro groups. Baseline correction and dry KBr pellet preparation reduce moisture interference.
  • MS : High-resolution ESI-MS in negative ion mode for accurate mass determination. Matrix effects are mitigated using internal standards like sodium trifluoroacetate .

Advanced Research Questions

Q. How does this compound act as a competitive inhibitor for collagenase-like peptidases, and what kinetic parameters define its binding affinity?

  • Methodological Answer : The compound mimics the substrate’s hydrophobic leucine side chain, competitively binding to the enzyme’s active site. Kinetic studies (e.g., Michaelis-Menten plots with varying substrate concentrations) reveal inhibition constants (Kᵢ). For example, in collagenase assays, a Kᵢ of 6.3 nM was reported for structurally similar DNP-derivatives using fluorogenic substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. Stopped-flow spectroscopy and molecular docking (AutoDock Vina) can further elucidate binding modes and residue interactions .

Q. What structural features of this compound contribute to its crystallographic resolution, and how can X-ray diffraction data resolve conformational ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 289 K with Cu-Kα radiation (λ = 1.5418 Å) resolves the compound’s planar nitro groups and chiral center. Data collection at high resolution (<1.0 Å) minimizes thermal motion artifacts. Refinement using SHELXL with anisotropic displacement parameters for heavy atoms (N, O) ensures accurate bond-length precision (mean σ(C–C) = 0.003 Å). Twinning and disorder are addressed via PLATON’s ADDSYM algorithm .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzymatic assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For example, MAO-A vs. MAO-B selectivity varies with buffer composition (phosphate vs. Tris-HCl). Systematic validation involves:
  • Replicating assays under published conditions.
  • Cross-referencing with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).
  • Meta-analysis of structural analogs (e.g., N-(2,4-Dinitrophenyl)-L-alanine) to identify substituent effects on activity .

Q. What strategies optimize the stability of this compound in long-term enzymatic inhibition studies?

  • Methodological Answer : Degradation pathways include nitro-group reduction and hydrolysis. Stabilization strategies:
  • Storage at –80°C under argon to prevent photodegradation and oxidation.
  • Use of antioxidant additives (e.g., 1 mM EDTA) in assay buffers.
  • Periodic HPLC-UV analysis (retention time tracking) to monitor purity over time. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life under varying conditions .

Methodological Notes

  • Contradiction Handling : Conflicting data on enzymatic inhibition (e.g., MAO-A vs. MAO-B selectivity) require rigorous validation of assay protocols and enzyme sources (recombinant vs. tissue-extracted) .
  • Data Reproducibility : Detailed reporting of synthetic yields, chromatographic conditions, and spectral parameters (e.g., NMR shimming tolerance) is essential for replication .

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Reactant of Route 1
N-(2,4-Dinitrophenyl)-L-leucine
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N-(2,4-Dinitrophenyl)-L-leucine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.